molecular formula C15H12N4O3 B2573958 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one CAS No. 2034430-34-5

3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one

Cat. No.: B2573958
CAS No.: 2034430-34-5
M. Wt: 296.286
InChI Key: VXWNLLFLBDBITL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one typically involves a multi-step process. One common method includes the cycloaddition reaction of azides with alkynes to form the triazole ring, followed by the incorporation of the azetidine and chromenone moieties . The reaction conditions often require the use of copper(I) catalysts and can be performed in aqueous media to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve efficiency and scalability. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one is unique due to its combination of triazole, azetidine, and chromenone moieties, which confer a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

The compound 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one is a hybrid molecule that combines the structural motifs of triazole and coumarin. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The chemical formula for the compound is C14H14N4O3C_{14}H_{14}N_{4}O_{3}. The structure consists of a coumarin moiety linked to a triazole via an azetidine carbonyl group.

Anticancer Activity

Research has demonstrated that derivatives containing both triazole and coumarin structures exhibit notable anticancer properties. For instance, a study evaluated various 4-(1,2,3-triazol-1-yl)coumarin conjugates against human cancer cell lines (MCF-7, SW480, A549) and found that many derivatives displayed significant antiproliferative effects. Compound 23 from this series notably induced apoptosis and arrested the G2/M phase of the cell cycle in treated cancer cells .

CompoundCell LineIC50 (μM)Mechanism
23MCF-715.0Apoptosis induction
23SW48012.5Cell cycle arrest
23A54910.0Apoptosis induction

Enzyme Inhibition

Another significant aspect of the compound's biological activity is its potential as an inhibitor of lysine-specific demethylase 1 (LSD1) . In a study focusing on coumarin–triazole hybrids, certain compounds showed potent inhibition with an IC50 value as low as 0.39 μM , indicating strong activity compared to standard inhibitors . This inhibition can lead to increased levels of histone methylation marks associated with active transcription, suggesting a mechanism for modulating gene expression relevant to cancer therapy.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been documented. For example, derivatives featuring triazole rings have shown activity against various bacterial strains. A study reported that these compounds had minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml against Escherichia coli and other pathogens . While specific data on the target compound is limited, its structural relatives indicate potential antimicrobial properties.

Case Studies

Several case studies have highlighted the biological relevance of compounds similar to This compound :

  • Coumarin–Triazole Hybrids : A series of hybrids were synthesized and evaluated for their anticancer activity. The study revealed that modifications at specific positions significantly influenced biological potency.
  • LSD1 Inhibition : The synthesis of coumarin–triazole–dithiocarbamate hybrids demonstrated that structural variations could enhance selectivity and potency against LSD1, suggesting a pathway for developing targeted cancer therapies.

Properties

IUPAC Name

3-[3-(triazol-1-yl)azetidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-14(18-8-11(9-18)19-6-5-16-17-19)12-7-10-3-1-2-4-13(10)22-15(12)21/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWNLLFLBDBITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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